molecular formula C5H8O4 B129942 (2S)-2-Hydroxy-4-oxopentanoic acid CAS No. 150337-72-7

(2S)-2-Hydroxy-4-oxopentanoic acid

Cat. No. B129942
M. Wt: 132.11 g/mol
InChI Key: QTSNVMMGKAPSRT-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Hydroxy-4-oxopentanoic acid, also known as 2-Hydroxy-4-oxo-pentanoic acid or pyruvic acid, is a key intermediate in the metabolism of carbohydrates, fats, and proteins. It is a colorless liquid with a pungent odor and is highly reactive due to its keto and hydroxyl functional groups. Pyruvic acid is widely used in the food, pharmaceutical, and cosmetic industries due to its unique chemical properties and biological activities.

Mechanism Of Action

Pyruvic acid exerts its biological effects through various mechanisms, including modulation of cellular signaling pathways, regulation of gene expression, and inhibition of enzymes involved in metabolic pathways. It has been shown to activate the Nrf2 pathway, which plays a key role in cellular antioxidant defense, and to inhibit the NF-κB pathway, which is involved in inflammation and cancer. Pyruvic acid has also been shown to regulate the expression of genes involved in energy metabolism and cellular differentiation.

Biochemical And Physiological Effects

Pyruvic acid has been shown to have a wide range of biochemical and physiological effects, including stimulation of glycolysis, enhancement of mitochondrial function, and regulation of cellular redox balance. It has also been shown to promote the synthesis of collagen and elastin, which are important components of skin and connective tissue. Pyruvic acid has been used in the treatment of various skin conditions such as acne, hyperpigmentation, and aging.

Advantages And Limitations For Lab Experiments

Pyruvic acid has several advantages for use in laboratory experiments, including its stability, solubility, and ease of handling. It can be easily synthesized or obtained commercially and is relatively inexpensive. However, pyruvic acid is highly reactive and can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on pyruvic acid, including its role in cellular metabolism and energy production, its potential therapeutic applications in various diseases, and its use as a biomarker for disease diagnosis and prognosis. Further studies are needed to elucidate the mechanisms of action of pyruvic acid and to optimize its use in laboratory experiments and clinical applications.

Synthesis Methods

Pyruvic acid can be synthesized through various methods, including chemical synthesis, biological fermentation, and enzymatic conversion. Chemical synthesis involves the oxidation of lactic acid or acetaldehyde, while biological fermentation involves the conversion of glucose or other sugars by microorganisms such as yeast and bacteria. Enzymatic conversion involves the use of enzymes such as pyruvate decarboxylase and pyruvate kinase to catalyze the conversion of pyruvate from other metabolic intermediates.

Scientific Research Applications

Pyruvic acid has been extensively studied for its biological activities and potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties, and has been used in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Pyruvic acid has also been studied for its role in energy metabolism and as a biomarker for various diseases.

properties

CAS RN

150337-72-7

Product Name

(2S)-2-Hydroxy-4-oxopentanoic acid

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

(2S)-2-hydroxy-4-oxopentanoic acid

InChI

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)/t4-/m0/s1

InChI Key

QTSNVMMGKAPSRT-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)C[C@@H](C(=O)O)O

SMILES

CC(=O)CC(C(=O)O)O

Canonical SMILES

CC(=O)CC(C(=O)O)O

synonyms

Pentanoic acid, 2-hydroxy-4-oxo-, (2S)- (9CI)

Origin of Product

United States

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